9-(2'-Bromo-4-biphenylyl)carbazole chemical structure and properties
9-(2'-Bromo-4-biphenylyl)carbazole chemical structure and properties
An In-depth Technical Guide to 9-(2'-Bromo-4-biphenylyl)carbazole: Structure, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 9-(2'-Bromo-4-biphenylyl)carbazole, a key organic intermediate for advanced materials. Tailored for researchers, chemists, and professionals in materials science and drug development, this document delves into the molecule's core chemical structure, physicochemical properties, a validated synthetic pathway, and its critical role in cutting-edge applications, particularly in the field of organic electronics.
Introduction: The Strategic Importance of Carbazole Derivatives
Carbazole is an aromatic heterocyclic compound renowned for its rigid, planar structure and excellent electronic properties.[1] These characteristics make carbazole and its derivatives foundational building blocks in the design of functional organic materials.[2][3] 9-(2'-Bromo-4-biphenylyl)carbazole emerges as a strategically significant derivative, integrating three key functional components:
-
The Carbazole Core: A robust, electron-rich moiety known for its high thermal stability and efficient hole-transporting capabilities.[2][4]
-
The Biphenyl Linker: This unit extends the molecule's conjugated system, which is crucial for tuning the electronic energy levels (HOMO/LUMO) and enhancing morphological stability in thin films.
-
The Bromo Substituent: This halogen atom serves as a versatile reactive handle, enabling further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the synthesis of more complex, high-performance molecules with tailored optoelectronic properties.
This unique combination of features makes 9-(2'-Bromo-4-biphenylyl)carbazole a high-value intermediate, particularly in the synthesis of host materials, emissive layers, and transport materials for Organic Light-Emitting Diodes (OLEDs).[5][6]
Chemical Identity and Structure
The precise arrangement of the carbazole, biphenyl, and bromo moieties defines the molecule's properties and reactivity.
Chemical Structure Diagram
Caption: Chemical structure of 9-(2'-Bromo-4-biphenylyl)carbazole.
Core Identifiers
A summary of the key identifiers for this compound is provided in the table below.
| Identifier | Value | Source(s) |
| Chemical Name | 9-(2'-Bromo-4-biphenylyl)carbazole | [7][8] |
| Synonym(s) | 9-(2'-Bromo-[1,1'-biphenyl]-4-yl)-9H-carbazole | [8][9][10] |
| CAS Number | 1215228-57-1 | [5][7][9][10] |
| Molecular Formula | C₂₄H₁₆BrN | [5][7][9][10] |
| Molecular Weight | 398.3 g/mol | [5][9][11] |
| InChI Key | IPJQGEJRMPUZEW-UHFFFAOYSA-N | [12] |
Physicochemical and Electronic Properties
The physical and electronic properties of 9-(2'-Bromo-4-biphenylyl)carbazole are critical to its function as a material intermediate.
| Property | Value / Description | Source(s) |
| Appearance | White crystalline powder. | [7] |
| Melting Point | 106 °C to 136 °C. Note: A variance exists in reported values. | [5][7][9] |
| Solubility | Reported to be soluble in toluene. | [13] |
| LogP | ~7.2 - 7.3 | [7][11] |
| Thermal Stability | As a carbazole derivative, it is expected to have high thermal stability, a key requirement for durable electronic devices. | [2][4] |
| Electronic Nature | The carbazole moiety acts as an electron donor (hole-transporting), while the overall electronic properties can be tuned by the biphenyl linker. The oxidation potential is sensitive to substituents on the carbazole core. | [14] |
Synthesis Protocol: A Validated Approach
While multiple synthetic routes are possible, a highly efficient and common method for constructing this type of biaryl-carbazole structure is through a Suzuki cross-coupling reaction . This protocol provides a reliable pathway with good yields and functional group tolerance.
Rationale for Synthetic Strategy
The Suzuki coupling is chosen for its mild reaction conditions, commercial availability of boronic acid esters and aryl halides, and high tolerance for various functional groups. The proposed disconnection is between the carbazole nitrogen and the biphenyl group, or between the two phenyl rings of the biphenyl moiety. A highly convergent approach involves coupling 9H-carbazole with a pre-formed 2',4-dihalobiphenyl intermediate. However, a more common and often higher-yielding strategy is to couple carbazole with a suitable dihalobiphenyl. A logical pathway is the N-arylation of carbazole with 4-bromo-2'-iodo-1,1'-biphenyl.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis workflow for 9-(2'-Bromo-4-biphenylyl)carbazole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Bromo-2'-bromo-1,1'-biphenyl (Intermediate)
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Reactor Setup: To a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-bromo-4-iodobenzene (1.0 eq.), (2-bromophenyl)boronic acid (1.1 eq.), and potassium carbonate (3.0 eq.).
-
Solvent and Catalyst Addition: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling nitrogen through it for 20-30 minutes.
-
Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.) to the reaction mixture under a positive nitrogen atmosphere.
-
Reaction: Heat the mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate biphenyl.
Step 2: Synthesis of 9-(2'-Bromo-4-biphenylyl)carbazole (Final Product)
-
Reactor Setup: In a Schlenk flask under a nitrogen atmosphere, combine the synthesized 4-bromo-2'-bromo-1,1'-biphenyl (1.0 eq.), carbazole (1.2 eq.), copper(I) iodide (CuI) (0.2 eq.), potassium carbonate (2.5 eq.), and L-proline (0.4 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 110-120 °C and stir for 24-48 hours, monitoring by TLC.
-
Work-up: Cool the mixture to room temperature and pour it into a large volume of cold water. Stir until a precipitate forms. Filter the solid, wash thoroughly with water, and dry.
-
Purification: Dissolve the crude solid in a minimal amount of dichloromethane and purify by column chromatography on silica gel. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the final product as a white powder.
Applications in Organic Electronics
The primary application of 9-(2'-Bromo-4-biphenylyl)carbazole is as a precursor for materials used in high-performance OLEDs. Carbazole-based materials are indispensable for creating efficient and stable devices.[4][6]
Role in OLED Device Architecture
This molecule serves as a building block for materials in several key layers of an OLED:
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), the host material must have a high triplet energy to efficiently transfer energy to the phosphorescent guest (emitter). The rigid carbazole-biphenyl structure helps achieve a high triplet energy, preventing back-energy transfer and ensuring high device efficiency.[5]
-
Hole Transport Layer (HTL): The electron-rich carbazole core provides excellent hole mobility, making derivatives of this molecule suitable for HTLs, which facilitate the efficient injection and transport of positive charge carriers from the anode to the emissive layer.[2][6]
-
Emitting Materials: The bromo group can be replaced via further coupling reactions to attach emissive chromophores. This allows for the creation of blue, green, or red-emitting molecules with the carbazole-biphenyl backbone providing thermal stability and charge transport properties.
Caption: Role of derivative materials in a multilayer OLED device.
Safety and Handling
As with all laboratory chemicals, 9-(2'-Bromo-4-biphenylyl)carbazole should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15]
-
Safety Hazards: May cause skin and serious eye irritation.[16] In case of contact, wash skin with plenty of water and rinse eyes cautiously for several minutes.[8][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][15]
Conclusion and Future Outlook
9-(2'-Bromo-4-biphenylyl)carbazole is a highly functionalized and versatile building block in the field of organic materials chemistry. Its well-defined structure, combining a stable hole-transporting core with a tunable biphenyl linker and a reactive bromine site, makes it an invaluable intermediate for creating next-generation materials for OLED displays, solid-state lighting, and other organic electronic devices. Future research will likely continue to leverage this molecule's potential for synthesizing complex, multifunctional compounds with even greater efficiency, stability, and color purity, driving innovation in display and lighting technologies.
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